6-Fluoro-3'-(trifluoromethyl)biphenyl-3-carbaldehyde
Description
Properties
IUPAC Name |
4-fluoro-3-[3-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)14(16,17)18/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONYHWULDAOBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3’-(trifluoromethyl)biphenyl-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of 6-Fluoro-3’-(trifluoromethyl)biphenyl-3-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as reaction conditions, can be optimized to achieve high yields and purity of the desired product. The use of environmentally benign organoboron reagents and efficient transmetalation processes are key factors in industrial production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3’-(trifluoromethyl)biphenyl-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 6-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid.
Reduction: 6-Fluoro-3’-(trifluoromethyl)biphenyl-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-3’-(trifluoromethyl)biphenyl-3-carbaldehyde has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: It is used in the development of pharmaceutical compounds due to its unique chemical properties.
Material Science: It is utilized in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3’-(trifluoromethyl)biphenyl-3-carbaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological activities, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes critical parameters of 6-fluoro-3'-(trifluoromethyl)biphenyl-3-carbaldehyde and its analogs:
Key Observations:
Substituent Effects :
- The trifluoromethyl group in the target compound enhances hydrophobicity and metabolic stability compared to methoxy (-OCH₃) in the analog from . This difference is critical in drug design, where -CF₃ groups improve bioavailability and resistance to oxidative degradation.
- Fluorine Position : The fluorine at the 6-position (target) versus 3-position ( analog) alters electronic distribution. Fluorine’s electron-withdrawing nature may increase the aldehyde’s electrophilicity, enhancing reactivity in condensation or nucleophilic addition reactions.
Aromatic System Differences :
- The pyridine-based analog () features a nitrogen-containing heterocycle, which introduces electron-deficient properties. This contrasts with the biphenyl system in the target compound, which is purely hydrocarbon-based. Pyridine’s electron-withdrawing nature could further polarize the aldehyde group, increasing its reactivity in cross-coupling reactions.
Physical Properties :
Reactivity:
- Aldehyde Reactivity: The aldehyde group in the target compound is positioned para to the fluorine atom, which may stabilize the transition state in nucleophilic attacks via inductive effects.
Electrophilic Substitution :
- The biphenyl system in the target compound allows for electrophilic substitution at the 4-position of the trifluoromethyl-bearing ring, whereas the pyridine analog () may favor substitution at the pyridine’s 2- or 4-positions due to nitrogen’s directing effects.
Biological Activity
6-Fluoro-3'-(trifluoromethyl)biphenyl-3-carbaldehyde is a fluorinated biphenyl derivative that has garnered attention in medicinal chemistry for its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their pharmacological properties, making them valuable in drug discovery and development.
Chemical Structure and Properties
The compound features a biphenyl structure with a carbaldehyde functional group and trifluoromethyl substitution, which can significantly influence its reactivity and biological interactions. The general structure can be represented as follows:
The biological activity of 6-Fluoro-3'-(trifluoromethyl)biphenyl-3-carbaldehyde is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.
Biological Activities
Research has indicated several areas where this compound exhibits notable biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been demonstrated to inhibit the growth of Mycobacterium tuberculosis, suggesting that 6-Fluoro-3'-(trifluoromethyl)biphenyl-3-carbaldehyde may also exhibit similar activity .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting metabolic pathways. For example, fluorinated biphenyls have been studied for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression .
- Cytotoxicity : Preliminary studies indicate that fluorinated compounds can exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity profile of 6-Fluoro-3'-(trifluoromethyl)biphenyl-3-carbaldehyde requires further investigation to establish its therapeutic potential and safety profile.
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 6-Fluoro-3'-(trifluoromethyl)biphenyl-3-carbaldehyde:
- Antimycobacterial Activity : A study on quinolone derivatives revealed that compounds with similar fluorinated structures exhibited minimum inhibitory concentrations (MIC) in the range of 1.2–3 μg/mL against multidrug-resistant strains of M. tuberculosis. This suggests that 6-Fluoro-3'-(trifluoromethyl)biphenyl-3-carbaldehyde could be a candidate for further exploration in antimycobacterial drug development .
- HDAC Inhibition : Research into fluorinated derivatives indicated enhanced potency against HDACs with increased fluorination, suggesting that the trifluoromethyl group in 6-Fluoro-3'-(trifluoromethyl)biphenyl-3-carbaldehyde could similarly enhance its inhibitory effects on these enzymes .
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Fluorine-induced deshielding shifts aromatic protons downfield.
- ¹⁹F NMR : Distinct signals for -F (δ -110 to -120 ppm) and -CF₃ (δ -60 to -70 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matches the molecular formula (C₁₄H₈F₄O). Fragmentation patterns confirm biphenyl connectivity .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed using C18 columns with acetonitrile/water gradients .
How do electronic effects of fluorine and trifluoromethyl groups influence the reactivity of this compound?
Q. Advanced
- Electron-Withdrawing Effects :
- The -CF₃ group strongly withdraws electrons via induction, reducing electron density on the biphenyl system. This enhances electrophilicity at the aldehyde group, making it reactive toward nucleophiles (e.g., Grignard reagents) .
- The -F substituent directs electrophilic substitution reactions (e.g., nitration) to meta/para positions via resonance and inductive effects .
- Impact on Stability :
What challenges arise in achieving regioselective fluorination/trifluoromethylation during synthesis?
Q. Advanced
- Regioselectivity Issues : Competing substitution patterns due to multiple reactive sites on the biphenyl system.
- Solutions :
- Case Study : A 2025 study achieved 85% regioselectivity for 3'-CF₃ using Pd-catalyzed C-H activation with a pyridine directing group .
How is this compound utilized as a building block in medicinal chemistry?
Q. Advanced
- Bioactive Derivatives :
- Case Study : A 2024 study modified the aldehyde to a hydrazone derivative, showing IC₅₀ = 1.2 µM against breast cancer cell lines .
What strategies are effective for designing derivatives with modified substituents?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
